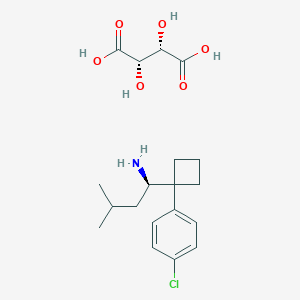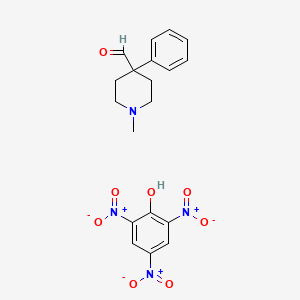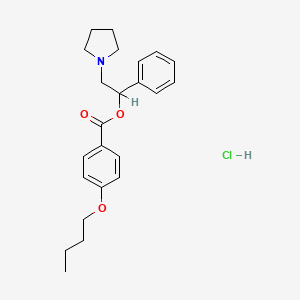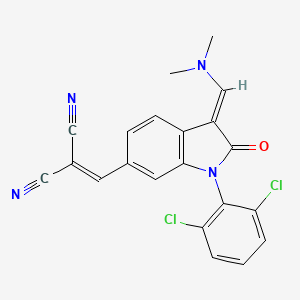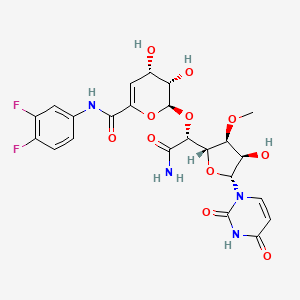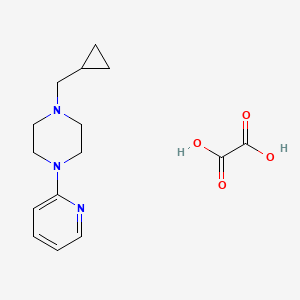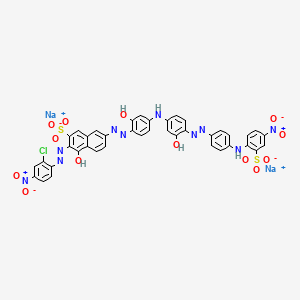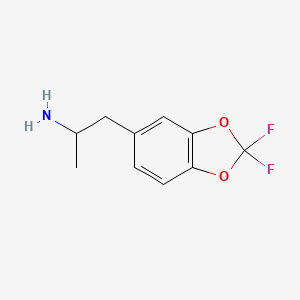
DiFMDA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethylenedioxyamphetamine (DiFMDA) is a substituted derivative of 3,4-methylenedioxyamphetamine (MDA). It was developed by Daniel Trachsel and colleagues, along with other fluorinated derivatives of MDMA, MDEA, BDB, and MBDB. The primary goal was to create a non-neurotoxic alternative to entactogenic drugs like MDMA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DiFMDA involves the introduction of a difluoromethylenedioxy group into the amphetamine structure. The process typically starts with the precursor 3,4-methylenedioxyamphetamine (MDA). The difluoromethylenedioxy group is introduced through a series of chemical reactions involving fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DiFMDA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
DiFMDA has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on the stability and reactivity of amphetamines.
Biology: Investigated for its potential interactions with biological systems, particularly its binding affinity to serotonin transporters.
Medicine: Explored as a potential non-neurotoxic alternative to MDMA for therapeutic use.
Mécanisme D'action
The mechanism of action of DiFMDA involves its interaction with serotonin transporters in the brain. It is believed to have a binding affinity between that of MDA and MDMA. The difluoromethylenedioxy group is thought to provide increased metabolic stability, reducing the formation of neurotoxic metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3,4-Methylenedioxyethylamphetamine (MDEA)
- Benzodioxolylbutanamine (BDB)
- Methylbenzodioxolylbutanamine (MBDB)
Uniqueness
DiFMDA is unique due to the presence of the difluoromethylenedioxy group, which is intended to increase metabolic stability and reduce neurotoxicity compared to its non-fluorinated counterparts .
Propriétés
Numéro CAS |
910393-51-0 |
|---|---|
Formule moléculaire |
C10H11F2NO2 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H11F2NO2/c1-6(13)4-7-2-3-8-9(5-7)15-10(11,12)14-8/h2-3,5-6H,4,13H2,1H3 |
Clé InChI |
BHDXKBALNFHXDV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



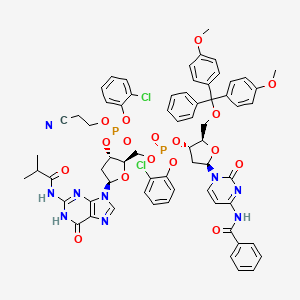


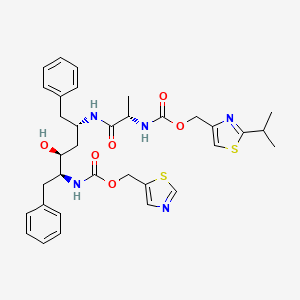
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
